molecular formula C11H16FNO B3171628 5-Fluoro-2-(isopentyloxy)aniline CAS No. 946683-73-4

5-Fluoro-2-(isopentyloxy)aniline

Cat. No.: B3171628
CAS No.: 946683-73-4
M. Wt: 197.25 g/mol
InChI Key: CJLRSACOKGOKTG-UHFFFAOYSA-N
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Description

5-Fluoro-2-(isopentyloxy)aniline is an organic compound with the molecular formula C11H16FNO and a molecular weight of 197.25 g/mol . This compound is characterized by the presence of a fluorine atom at the 5th position and an isopentyloxy group at the 2nd position on the aniline ring. It is primarily used in research settings and has applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(isopentyloxy)aniline typically involves the nucleophilic substitution reaction of 5-fluoro-2-nitroaniline with isopentanol under basic conditions. The nitro group is then reduced to an amine to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: The nitro precursor can be reduced to form the amine group in the final product.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: The primary amine.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(isopentyloxy)aniline is utilized in several research domains:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(isopentyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The isopentyloxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

  • 5-Fluoro-2-methoxyaniline
  • 5-Fluoro-2-ethoxyaniline
  • 5-Fluoro-2-propoxyaniline

Comparison: 5-Fluoro-2-(isopentyloxy)aniline is unique due to the presence of the isopentyloxy group, which provides distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness can result in different reactivity and interaction profiles in chemical and biological systems.

Properties

IUPAC Name

5-fluoro-2-(3-methylbutoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-8(2)5-6-14-11-4-3-9(12)7-10(11)13/h3-4,7-8H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLRSACOKGOKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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